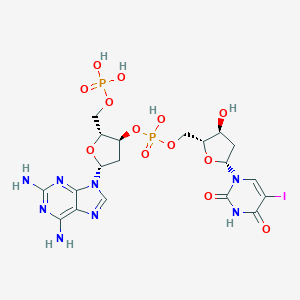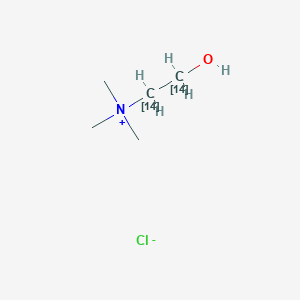
6-Chloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide, also known as Chlorothiazide (CTZ), is a diuretic drug that belongs to the thiazide class. It is widely used in the treatment of hypertension, congestive heart failure, and edema. The chemical structure of CTZ comprises a benzothiadiazine ring with a chloro-substituent at position 6 and a butanoic acid moiety at position 3.
Mecanismo De Acción
The mechanism of action of CTZ involves the inhibition of the sodium-chloride symporter (NCC) in the distal convoluted tubules of the kidney. This leads to a decrease in the reabsorption of sodium and chloride ions, resulting in increased excretion of water and electrolytes. CTZ also activates the renin-angiotensin-aldosterone system (RAAS), which leads to increased sodium and water excretion.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of CTZ are primarily related to its diuretic properties. CTZ increases urine output and reduces fluid retention, leading to a decrease in blood pressure. CTZ also has mild hypokalemic effects, which can be beneficial in the treatment of hypertension. However, prolonged use of CTZ can lead to electrolyte imbalances, particularly hypokalemia and hyponatremia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CTZ is a widely used diuretic drug in both clinical and research settings. Its advantages include its well-established mechanism of action and its effectiveness in reducing blood pressure and fluid retention. However, CTZ has limitations in terms of its potential side effects, particularly electrolyte imbalances. Additionally, CTZ may not be suitable for use in certain populations, such as those with renal impairment.
Direcciones Futuras
For research on CTZ may include the development of more selective and potent NCC inhibitors for the treatment of hypertension and other related conditions. Additionally, further studies may be conducted to investigate the potential use of CTZ in the treatment of other conditions, such as diabetes insipidus and nephrogenic diabetes insipidus. Finally, research may focus on the development of alternative diuretic drugs with fewer potential side effects than CTZ.
Métodos De Síntesis
The synthesis of CTZ involves the reaction of 6-chloro-3-sulfamoylbenzoic acid with acetic anhydride and butyric anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with hydrogen peroxide to form the 1,1-dioxide derivative of CTZ. The yield of CTZ synthesis is typically around 50-60%.
Aplicaciones Científicas De Investigación
CTZ has been extensively studied for its therapeutic effects in the treatment of hypertension, congestive heart failure, and edema. It has been shown to be effective in reducing blood pressure and fluid retention by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidney. CTZ has also been studied for its potential use in the treatment of diabetes insipidus, a condition characterized by excessive urination and thirst.
Propiedades
Número CAS |
101063-99-4 |
|---|---|
Nombre del producto |
6-Chloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide |
Fórmula molecular |
C11H11ClN2O4S |
Peso molecular |
302.73 g/mol |
Nombre IUPAC |
4-(6-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoic acid |
InChI |
InChI=1S/C11H11ClN2O4S/c12-7-4-5-9-8(6-7)13-10(14-19(9,17)18)2-1-3-11(15)16/h4-6H,1-3H2,(H,13,14)(H,15,16) |
Clave InChI |
YOPLYGDBZRTEAI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)NC(=NS2(=O)=O)CCCC(=O)O |
SMILES canónico |
C1=CC2=C(C=C1Cl)NC(=NS2(=O)=O)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)-](/img/structure/B34358.png)





![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid](/img/structure/B34374.png)






